molecular formula C23H27N3 B14611395 Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- CAS No. 57962-03-5

Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B14611395
CAS No.: 57962-03-5
M. Wt: 345.5 g/mol
InChI Key: FXELDEFOBAJVBY-UHFFFAOYSA-N
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Description

Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 3,4-dimethylphenyl group and a piperazine moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline with 1-(3,4-dimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the piperazine nitrogen using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. Additionally, it may interact with neurotransmitter receptors in the brain, leading to potential effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperazine derivatives: Compounds with similar piperazine moieties but different substituents.

Uniqueness

Quinoline,2-(2-(4-(3,4-dimethylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a quinoline core with a 3,4-dimethylphenyl group and a piperazine moiety sets it apart from other quinoline and piperazine derivatives.

Properties

CAS No.

57962-03-5

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]quinoline

InChI

InChI=1S/C23H27N3/c1-18-7-10-22(17-19(18)2)26-15-13-25(14-16-26)12-11-21-9-8-20-5-3-4-6-23(20)24-21/h3-10,17H,11-16H2,1-2H3

InChI Key

FXELDEFOBAJVBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3)C

Origin of Product

United States

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